ethyl ({1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate
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Description
Ethyl ({1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.10487624 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl ({1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate, with the CAS number 1019095-44-3, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O4S, with a molecular weight of 386.4 g/mol. The structure features a thiazole moiety linked to a pyrazole ring, which is often associated with various biological activities.
Anticancer Activity
Recent studies have shown that compounds containing thiazole and pyrazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | A431 (human epidermoid carcinoma) | < 10 | Apoptosis induction |
Compound 2 | Jurkat (T-cell leukemia) | < 15 | Cell cycle arrest |
Anticonvulsant Activity
The anticonvulsant potential of thiazole and pyrazole derivatives has been explored in various animal models. For example, studies indicate that certain structural modifications can enhance the efficacy of these compounds in preventing seizures induced by pentylenetetrazol (PTZ). The presence of electron-donating groups on the aromatic ring appears to improve activity.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that similar compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features:
Key SAR Observations:
- Thiazole Ring: Essential for enhancing anticancer and antimicrobial activities.
- Methoxy Group: Increases lipophilicity and bioavailability.
- Pyrazole Substitution: Modifications at the pyrazole position can lead to improved anticonvulsant properties.
Case Studies
A series of in vivo studies have been conducted to assess the pharmacological effects of this compound. For example:
-
Study on Anticancer Effects:
- Objective: Evaluate the efficacy against A431 cell line.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Anticonvulsant Activity Assessment:
- Objective: Test in PTZ-induced seizure models.
- Results: The compound demonstrated protective effects with an ED50 value comparable to existing anticonvulsants.
Properties
IUPAC Name |
ethyl 2-[[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-4-26-17(24)16(23)20-15-8-11(2)21-22(15)18-19-14(10-27-18)12-6-5-7-13(9-12)25-3/h5-10H,4H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZBJZFLHXCPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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